BZ-Tyr-val-NH2

Enzymatic Peptide Synthesis Non-Aqueous Biocatalysis Aminolysis

BZ-Tyr-val-NH2 (N-Benzoyl-L-tyrosyl-L-valinamide, CAS 76264-60-3) is a synthetic tripeptide derivative comprising an N-terminal benzoyl-protected tyrosine linked to a valine amide. The compound is primarily recognized in the literature as a model substrate for the study of alpha-chymotrypsin activity and enzymatic peptide synthesis in non-aqueous media.

Molecular Formula C21H25N3O4
Molecular Weight 383.4 g/mol
Cat. No. B12105317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBZ-Tyr-val-NH2
Molecular FormulaC21H25N3O4
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C21H25N3O4/c1-13(2)18(19(22)26)24-21(28)17(12-14-8-10-16(25)11-9-14)23-20(27)15-6-4-3-5-7-15/h3-11,13,17-18,25H,12H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)
InChIKeyVSPRQNHBTOQFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BZ-Tyr-val-NH2 Procurement and Research Application Overview


BZ-Tyr-val-NH2 (N-Benzoyl-L-tyrosyl-L-valinamide, CAS 76264-60-3) is a synthetic tripeptide derivative comprising an N-terminal benzoyl-protected tyrosine linked to a valine amide . The compound is primarily recognized in the literature as a model substrate for the study of alpha-chymotrypsin activity and enzymatic peptide synthesis in non-aqueous media [1]. Its design incorporates the chymotrypsin-specific aromatic amino acid tyrosine at the P1 position, while the C-terminal amide confers stability against carboxypeptidase degradation .

Critical Performance Risks of Substituting BZ-Tyr-val-NH2 with Common Analogs


Simple substitution of BZ-Tyr-val-NH2 with other chymotrypsin substrates (e.g., Bz-Tyr-OEt or Bz-Tyr-pNA) or closely related tripeptide analogs is not scientifically justified without empirical validation. Substrate specificity is governed by a complex interplay of binding interactions at multiple enzyme subsites, not solely the P1 residue [1]. While in-class compounds share the enzyme target, their performance metrics in non-aqueous media, such as aminolysis rate, water activity tolerance, and resistance to competing hydrolysis, can vary dramatically due to differences in leaving group chemistry and nucleophile binding [2]. The following quantitative evidence outlines the specific performance envelope established for BZ-Tyr-val-NH2, against which any proposed alternative must be rigorously benchmarked.

BZ-Tyr-val-NH2 Performance Metrics and Comparative Differentiation Data


Aminolysis Rate Optimization in α-Chymotrypsin-Catalyzed Synthesis

The α-chymotrypsin-catalyzed synthesis of BZ-Tyr-val-NH2 from Bz-Tyr-OEt and H-Val-NH2 exhibits a distinct, quantifiable response to water content in acetonitrile. The aminolysis rate shows an abrupt increase between 4% and 5% (v/v) water, beyond which the rate plateaus [1]. This threshold behavior is a key process control parameter that may not be conserved across other substrate-nucleophile pairs.

Enzymatic Peptide Synthesis Non-Aqueous Biocatalysis Aminolysis

Hydrolytic Side Reaction Suppression via Nucleophile Excess

During the synthesis of BZ-Tyr-val-NH2, the competing hydrolytic deacylation side reaction is effectively suppressed by employing a high concentration of the nucleophile H-Val-NH2 (880 mM) [1]. This quantitative condition allows for a focused study of aminolysis kinetics in a regime where hydrolysis is negligible, a defined experimental state that may not be achievable with other nucleophiles at similar concentrations.

Enzymatic Peptide Synthesis Hydrolysis Suppression Reaction Optimization

Substrate Design for Non-Aqueous Enzymology Studies

BZ-Tyr-val-NH2 serves as a model substrate specifically designed to investigate the aminolysis step of α-chymotrypsin in organic solvents like acetonitrile, independent of hydrolytic interference [1]. While many chymotrypsin substrates (e.g., Bz-Tyr-pNA) are optimized for aqueous chromogenic assays [2], the data for BZ-Tyr-val-NH2 is directly tied to its performance in a non-aqueous system. This makes it a validated tool for studying enzymatic acyl transfer under these specific, non-physiological conditions, a context where the performance of common aqueous substrates is not characterized.

Enzymology Non-Aqueous Media Model Substrate

Validated Research and Process Development Applications for BZ-Tyr-val-NH2


Enzymatic Peptide Synthesis in Organic Media

BZ-Tyr-val-NH2 is the product of a model reaction used to study and optimize α-chymotrypsin-catalyzed peptide bond formation in non-aqueous solvents like acetonitrile. The established protocol, using 880 mM H-Val-NH2 and defining an optimal water content of ≥5% (v/v) to maximize aminolysis rate while suppressing hydrolysis [1], provides a validated benchmark for developing and scaling up enzymatic synthesis processes for other peptides.

Investigating Enzyme Mechanism in Low-Water Environments

The compound is a key tool for fundamental enzymology research focused on the α-chymotrypsin acyl-transfer mechanism. Its use in a system where the hydrolytic side reaction is negligible [1] allows researchers to isolate and quantify the intrinsic aminolysis activity of the enzyme as a function of water activity, providing insights into the enzyme's catalytic machinery in non-conventional media.

Analytical Standard for Non-Aqueous Enzyme Assay Development

BZ-Tyr-val-NH2 can serve as a reference standard for developing and validating analytical methods (e.g., HPLC) designed to monitor enzyme-catalyzed peptide synthesis in organic solvents. Its well-defined synthesis conditions [1] provide a reliable system for generating the product, which can then be used to establish retention times, calibration curves, and system suitability parameters for assays that are not compatible with common aqueous substrates.

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